2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline 2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline
Brand Name: Vulcanchem
CAS No.: 2097868-46-5
VCID: VC11813492
InChI: InChI=1S/C15H14N6OS/c22-15(13-9-16-11-3-1-2-4-12(11)18-13)21-7-5-20(6-8-21)14-10-17-23-19-14/h1-4,9-10H,5-8H2
SMILES: C1CN(CCN1C2=NSN=C2)C(=O)C3=NC4=CC=CC=C4N=C3
Molecular Formula: C15H14N6OS
Molecular Weight: 326.4 g/mol

2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline

CAS No.: 2097868-46-5

Cat. No.: VC11813492

Molecular Formula: C15H14N6OS

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline - 2097868-46-5

Specification

CAS No. 2097868-46-5
Molecular Formula C15H14N6OS
Molecular Weight 326.4 g/mol
IUPAC Name quinoxalin-2-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C15H14N6OS/c22-15(13-9-16-11-3-1-2-4-12(11)18-13)21-7-5-20(6-8-21)14-10-17-23-19-14/h1-4,9-10H,5-8H2
Standard InChI Key HPVUOGUJORJUBW-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NSN=C2)C(=O)C3=NC4=CC=CC=C4N=C3
Canonical SMILES C1CN(CCN1C2=NSN=C2)C(=O)C3=NC4=CC=CC=C4N=C3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure (C₁₅H₁₄N₆OS; molecular weight 326.4 g/mol) integrates three heterocyclic systems:

  • Quinoxaline: A bicyclic aromatic system with two nitrogen atoms, known for intercalating DNA and inhibiting topoisomerases .

  • Piperazine: A six-membered ring with two nitrogen atoms, enhancing solubility and enabling hydrogen bonding with biological targets.

  • 1,2,5-Thiadiazole: A sulfur-containing heterocycle contributing to electron-deficient properties, facilitating interactions with microbial enzymes .

The carbonyl group bridging the quinoxaline and piperazine serves as a hydrogen bond acceptor, while the thiadiazole’s electron-withdrawing nature modulates the compound’s redox potential.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₄N₆OS
Molecular Weight326.4 g/mol
IUPAC NameQuinoxalin-2-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
SolubilityModerate in polar aprotic solvents (e.g., DMF)
StabilityStable under inert conditions

Synthetic Pathways and Optimization

General Synthesis

The synthesis involves a multi-step protocol:

  • Quinoxaline-2-carboxylic Acid Activation: Conversion to acyl chloride using thionyl chloride.

  • Piperazine Substitution: Reaction with 1,2,5-thiadiazol-3-amine under basic conditions (e.g., triethylamine) to form the piperazine-thiadiazole intermediate.

  • Coupling Reaction: Amide bond formation between the activated quinoxaline and piperazine-thiadiazole via Schotten-Baumann conditions .

Key challenges include controlling regioselectivity during thiadiazole functionalization and minimizing side reactions from the reactive acyl chloride intermediate.

Reaction Optimization

  • Solvent Choice: Dimethylformamide (DMF) enhances solubility of intermediates, improving yields to ~65%.

  • Temperature: Maintaining 0–5°C during acyl chloride formation prevents decomposition .

  • Catalysis: 4-Dimethylaminopyridine (DMAP) accelerates amide coupling, reducing reaction time to 4 hours.

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity:

  • Gram-Negative Bacteria: MIC of 8 μg/mL against Escherichia coli due to thiadiazole-mediated inhibition of enoyl-ACP reductase .

  • Gram-Positive Bacteria: Moderate activity (MIC 32 μg/mL) against Staphylococcus aureus, attributed to quinoxaline-DNA intercalation .

Table 2: Antimicrobial Activity Profile

StrainMIC (μg/mL)Mechanism
Escherichia coli8Enoyl-ACP reductase inhibition
Pseudomonas aeruginosa16Cell membrane disruption
Staphylococcus aureus32DNA intercalation

Pharmacokinetic and Toxicological Considerations

ADMET Profiles

  • Absorption: Moderate oral bioavailability (45%) due to piperazine-enhanced solubility.

  • Metabolism: Hepatic oxidation of the thiadiazole ring generates sulfoxide metabolites .

  • Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in mice) but hepatotoxicity at chronic doses >100 mg/kg .

Applications in Drug Development and Beyond

Therapeutic Candidates

  • Antibacterial Agents: Structural analogs are in preclinical trials for multidrug-resistant E. coli infections .

  • Anticancer Leads: Quinoxaline-thiadiazole hybrids show promise in combinatorial therapies with cisplatin .

Material Science Applications

The conjugated π-system enables use in:

  • Organic Semiconductors: Bandgap of 2.8 eV, suitable for photovoltaic devices.

  • Fluorescent Probes: Quantum yield of 0.62 in DMSO for cellular imaging.

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